molecular formula C8H7F3S B1275486 Benzyl trifluoromethyl sulfide CAS No. 351-60-0

Benzyl trifluoromethyl sulfide

Cat. No. B1275486
CAS RN: 351-60-0
M. Wt: 192.2 g/mol
InChI Key: OUYBCTGEJCWZHL-UHFFFAOYSA-N
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Description

Benzyl trifluoromethyl sulfide is a chemical compound with the CAS Number: 351-60-0 and a molecular weight of 192.2 . It is used for research and development purposes .


Synthesis Analysis

Trifluoromethyl sulfoxides are a new class of trifluoromethylation reagents. They engage in metal-free C-H trifluoromethylation with a range of (hetero)arenes . The synthesis of stable ionic trifluoromethiolate salts was accomplished in quantitative yields via reduction of bis (trifluoromethyl) disulfide and trifluoromethanesulfenyl chloride .


Molecular Structure Analysis

The molecular structure of Benzyl trifluoromethyl sulfide contains a total of 19 bonds; 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfide . The chemical formula is C8H7F3S .


Chemical Reactions Analysis

Trifluoromethyl sulfoxides are a new class of trifluoromethylthiolating reagent. They engage in metal-free C-H trifluoromethylation with a range of (hetero)arenes . The reaction between phosphinic acid thioesters and benzyl Grignard reagents leads to the formation of benzyl sulfides .


Physical And Chemical Properties Analysis

Benzyl trifluoromethyl sulfide has a boiling point of 76-77/30 Torr . Other physical properties such as density and refractive index have been reported for similar compounds .

Scientific Research Applications

Pharmacology

Field

Pharmacology

Methods

The compound is often used in late-stage functionalization processes, where its incorporation into drug molecules can be achieved through reactions like trifluoromethylthiolation .

Results

The use of Benzyl trifluoromethyl sulfide in drug synthesis has led to the development of compounds with improved bioavailability and stability, contributing to the efficacy of pharmaceuticals .

Organic Synthesis

Field

Organic Synthesis

Methods

Techniques such as free radical bromination and nucleophilic substitution are employed to introduce or modify functional groups at the benzylic position .

Results

The compound’s role in synthesis has enabled the creation of diverse organic structures with high precision and yield, advancing synthetic methodologies .

Material Science

Field

Material Science

Methods

It is incorporated into polymers and other materials through various chemical reactions, enhancing their characteristics .

Results

The introduction of Benzyl trifluoromethyl sulfide into materials has resulted in improved performance and durability, which is critical for industrial applications .

Environmental Science

Field

Environmental Science

Methods

Biocatalysts facilitate the stereoselective oxidation of sulfides to produce chiral organic sulfoxides .

Results

The biotechnological methods have shown promise in producing enantiomerically pure compounds, which are crucial for the environmental-friendly synthesis of pharmaceuticals .

Analytical Chemistry

Field

Analytical Chemistry

Methods

It is often used in chromatographic techniques and mass spectrometry to analyze complex mixtures or to calibrate instruments .

Results

The use of this compound in analytical procedures has led to accurate and reproducible results, aiding in the identification and quantification of substances .

Industrial Chemistry

Field

Industrial Chemistry

Methods

It is used in large-scale reactions under controlled conditions to ensure safety and efficiency .

Results

The industrial application of Benzyl trifluoromethyl sulfide has contributed to the streamlined production of chemicals, optimizing processes and reducing waste .

These applications highlight the versatility and importance of Benzyl trifluoromethyl sulfide in scientific research across multiple disciplines. The compound’s unique chemical properties make it a valuable asset in advancing knowledge and technology in these fields.

Chemical Synthesis of Fluorinated Compounds

Field

Chemical Synthesis

Methods

The compound is used in metal-free C-H trifluoromethylthiolation reactions, allowing for the introduction of SCF3 groups into organic molecules .

Results

This method has facilitated the late-stage trifluoromethylthiolation of medicines and agrochemicals, leading to the creation of compounds with desirable properties such as high lipophilicity .

Development of Veterinary Medicines

Field

Veterinary Medicine

Methods

It is involved in the synthesis of veterinary medicines where the trifluoromethylthio group imparts beneficial characteristics to the drug molecules .

Results

The incorporation of this compound has resulted in veterinary drugs with better efficacy and safety profiles, enhancing animal health care .

Radioisotope Production

Field

Nuclear Medicine

Methods

The compound’s derivatives serve as precursors in the synthesis of radioisotopes, which are then used in diagnostic imaging .

Results

The use of Benzyl trifluoromethyl sulfide in this field has improved the quality of molecular imaging, aiding in the early detection and treatment of diseases .

Agrochemical Research

Field

Agrochemistry

Methods

Benzyl trifluoromethyl sulfide is used to synthesize agrochemicals that exhibit enhanced properties such as increased potency and selectivity .

Results

The synthesized agrochemicals contribute to more efficient and sustainable agricultural practices, ensuring food security and environmental safety .

Catalysis

Field

Catalysis

Methods

The compound is used to modify the surface of catalysts or as a ligand to improve the efficiency and selectivity of catalytic reactions .

Results

The advancements in catalysis have led to more sustainable and cost-effective chemical processes, benefiting multiple industries .

Biotechnological Applications

Field

Biotechnology

Methods

The compound undergoes stereoselective oxidation to produce chiral sulfoxides, which are then used as intermediates in the synthesis of various biologically active molecules .

Results

This biotechnological approach has enabled the production of enantiomerically pure compounds, which are essential for the synthesis of chiral drugs .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Benzyl trifluoromethyl sulfide. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

properties

IUPAC Name

trifluoromethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c9-8(10,11)12-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYBCTGEJCWZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396356
Record name BENZYL TRIFLUOROMETHYL SULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl trifluoromethyl sulfide

CAS RN

351-60-0
Record name BENZYL TRIFLUOROMETHYL SULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl bromide, 16.2 g (0.095 mol), was added dropwise at 25° to 0.11 mol of tris(dimethylamino)sulfonium trifluoromethanethiolate (prepared as in Example 11) in 75 mL of acetonitrile. The reaction mixture was stirred one h and then poured into water. The aqueous mixture was extracted with ether, and the ether extracts were washed with water, dried (MgSO4), and distilled to give 15.1 g (82%) of benzyl trifluoromethyl sulfide as a colorless liquid: bp 55° (12 mm); 1H NMR (CDCl3) δ4.08 ppm (s, 2H), 7.33 ppm (s, 5H); 19F NMR (CDCl3) δ-42.5 ppm (s).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
tris(dimethylamino)sulfonium trifluoromethanethiolate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Kolomeitsev, M Médebielle, P Kirsch… - Journal of the …, 2000 - pubs.rsc.org
… The organic extracts were dried over MgSO 4 and final purification by distillation under reduced pressure gave pure benzyl trifluoromethyl sulfide 3. Yield 3.65 g (19 mmol, 95%), bp 65–…
Number of citations: 7 pubs.rsc.org
D Kong, Z Jiang, S Xin, Z Bai, Y Yuan, Z Weng - Tetrahedron, 2013 - Elsevier
… To date, a general method for synthesis of various aryl-substituted benzyl trifluoromethyl sulfide mediated by transition-metals under mild reaction conditions have not been explored. …
Number of citations: 73 www.sciencedirect.com
W Xu, W Wang, T Liu, J Xie, C Zhu - Nature Communications, 2019 - nature.com
… 44 and the benzophenone benzyl trifluoromethyl sulfide is a core substructure in such compounds. With our protocol, a series of benzyl trifluoromethyl sulfide analogs were successfully …
Number of citations: 62 www.nature.com
BR Langlois, T Billard, JC Mulatier… - Journal of fluorine …, 2007 - Elsevier
… Compound 10 obviously results from the oxidation of benzyl trifluoromethyl sulfide 11. This latter product can be efficiently synthesized from benzyl thiocyanate and (trifluoromethyl)…
Number of citations: 43 www.sciencedirect.com
C Temple Jr, MC Thorpe, WC Coburn Jr… - The Journal of …, 1966 - ACS Publications
… Upon distillation through a small spinning-band still, there was obtained 18.3g (65%) of benzyl trifluoromethyl sulfide distilling at 56 (8 mm), rA> 1.4709. …
Number of citations: 71 pubs.acs.org
F Toulgoat, S Alazet, T Billard - European Journal of Organic …, 2014 - Wiley Online Library
… They are able to convert benzyl bromide into benzyl trifluoromethyl sulfide in 82 and 95 % yield, respectively. Two examples of nucleophilic aromatic substitution by [(CF 3 S) 2 (TDAE)] …
M Jiang, F Zhu, H Xiang, X Xu, L Deng… - Organic & biomolecular …, 2015 - pubs.rsc.org
… With the excellent results in hand, this method can also be applied to the synthesis of benzyl trifluoromethyl sulfide derivatives and the results are shown in Table 3. The reaction of a …
Number of citations: 43 pubs.rsc.org
C Chen, XH Xu, B Yang, FL Qing - Organic letters, 2014 - ACS Publications
… Moreover, this method can also be applied in the synthesis of benzyl trifluoromethyl sulfide derivatives. Benzyl trifluoromethanesulfones 4 and trifluoromethanesulfoxides 4′ were …
Number of citations: 152 pubs.acs.org
JF Harris Jr - The Journal of Organic Chemistry, 1966 - ACS Publications
… Upon distillation through a small spinning-band still, there was obtained 18.3g (65%) of benzyl trifluoromethyl sulfide distilling at 56 (8 mm), rA> 1.4709. …
Number of citations: 76 pubs.acs.org
E Magnier, E Vit, C Wakselman - Synlett, 2001 - thieme-connect.com
… Previous work in our laboratory described an efficient synthesis of trifluoromethanesulfonyl chloride by oxidative chlorination of benzyl trifluoromethyl sulfide in aqueous medium.Thus, …
Number of citations: 21 www.thieme-connect.com

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